Fmoc-Tyr(2-Br-Z)-OH

描述

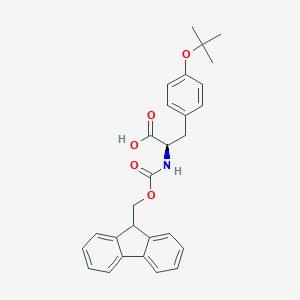

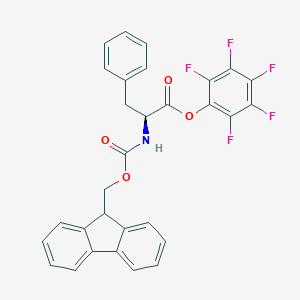

Fmoc-Tyr(2-Br-Z)-OH is an organic compound often used in solid phase synthesis as a protecting group in peptide synthesis . It can protect the amino group of tyrosine in the process of peptide synthesis, so as to avoid unnecessary reaction and improve the selectivity of synthetic peptide chain .

Synthesis Analysis

The method for preparing this compound involves reacting L-tyrosine with bromobenzylchloroformate under sodium carbonate and alkaline conditions to produce N-bromobenzylchloroformate tyrosine salt. Then, it is reacted with Fmoc-OSu (Fmoc-O-sulfonyl lactate) in diethyl carbonate hydrochloride buffer to obtain the target product .Molecular Structure Analysis

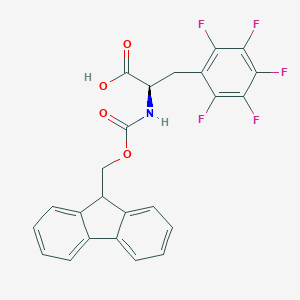

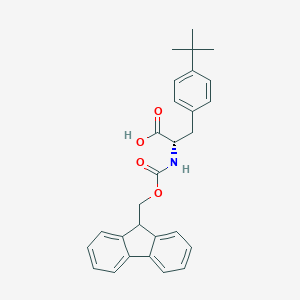

The molecular formula of this compound is C32H26BrNO7 . It contains a total of 71 bonds, including 45 non-H bonds, 27 multiple bonds, 12 rotatable bonds, 3 double bonds, and 24 aromatic bonds .Chemical Reactions Analysis

During peptide synthesis, the Fmoc group is typically removed with piperidine, which in turn scavenges the liberated dibenzofulvene to form a fulvene-piperidine adduct .Physical And Chemical Properties Analysis

This compound has a molecular weight of 616.46 and a predicted density of 1.452±0.06 g/cm3 . It is usually a white or white solid powder, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its melting point is about 170-175 degrees Celsius .科学研究应用

肽合成中的磷酸保护基团:Fmoc-Tyr 衍生物用作磷酸保护基团,用于合成含磷酸酪氨酸的肽。这些衍生物在合成过程中提供稳定性,并允许高效的肽组装,而不会产生空间位阻或副反应 (Ueki 等,1996)。

水凝胶形成和自组装:已证明包括 Fmoc-Tyr 衍生物在内的 Fmoc 保护的芳香族氨基酸可以有效自组装并在水性溶剂中促进水凝胶化。已经探索了水凝胶化行为和卤素取代基对 Fmoc-苯丙氨酸衍生物芳香侧链的影响,表明最小的原子取代可以显着影响自组装和凝胶化性质 (Ryan 等,2010)。

磷酸肽的合成:Fmoc-Tyr 衍生物在磷酸肽的合成中至关重要,磷酸肽的合成是研究蛋白质磷酸化和信号转导途径不可或缺的过程。这些衍生物在肽合成中的使用提高了可靠性和效率,特别是对于复杂的多磷酸化肽序列 (Perich,1997)。

肽合成优化:研究集中在使用 Fmoc-Tyr 衍生物优化肽合成方法。这包括制定协议以确保高收率和纯度,特别是在含磷酸酪氨酸的肽的情况下,这对于研究蛋白质功能至关重要 (White,2001)。

纳米结构水凝胶和生物医学应用:Fmoc-Tyr 衍生物有助于形成纳米结构水凝胶,在药物输送和组织工程中具有潜在应用。例如,已经研究了 Fmoc-酪氨酸水凝胶的酶促自组装,因为它能够控制机械性能和分子排列,这对生物医学应用至关重要 (Thornton 等,2009)。

支化磷酸肽和酶促合成:已经证明了使用 Fmoc 化学合成支化磷酸肽。这些肽被设计用于与蛋白质结构域的特定相互作用,突出了 Fmoc-Tyr 衍生物在为生物和药物研究创建肽中的重要性 (Xu 等,2004)。

基于肽的水凝胶:已经探索了 Fmoc-Tyr 衍生物在形成基于肽的水凝胶中的应用。这些水凝胶在创建纳米混合系统中具有应用,在药物输送和组织工程等领域可能有用 (Adhikari & Banerjee,2011)。

肽的构象分析:已经对使用 Fmoc-Tyr 衍生物合成的含 O-磷酸酪氨酸的肽的构象分析进行了研究。这项研究对于理解肽和蛋白质的构效关系至关重要 (Wade 等,1995)。

作用机制

安全和危害

Fmoc-Tyr(2-Br-Z)-OH is a chemical reagent with certain potential hazards. During use, safety precautions should be taken: avoid contact with skin and eyes, wear appropriate protective gloves and goggles, maintain a well-ventilated laboratory environment during operation, follow the correct operating procedures, and avoid inhalation and swallowing .

属性

IUPAC Name |

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBLNJKURMWNG-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478208 | |

| Record name | Fmoc-Tyr(2-Br-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147688-40-2 | |

| Record name | Fmoc-Tyr(2-Br-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)